3'alpha-Isopravastatin

描述

3β-羟基普伐他汀(钠盐)是一种水溶性、竞争性抑制3-羟基-3-甲基戊二酰辅酶A还原酶的药物。这种酶在胆固醇生物合成中起着至关重要的作用。 该化合物广泛用于降低脂质水平和降低心血管事件(包括心肌梗塞和中风)的风险 .

准备方法

合成路线和反应条件: 3β-羟基普伐他汀(钠盐)是通过发酵过程合成的。 首先,获得美伐他汀,然后水解内酯基团,并用链霉菌进行生物羟基化,引入烯丙位6-醇基团 .

工业生产方法: 3β-羟基普伐他汀(钠盐)的工业生产涉及使用碱、酸、溶剂和离子交换色谱。 该过程通常以普伐他汀的内酯或甲酯形式作为原料 .

化学反应分析

反应类型: 3β-羟基普伐他汀(钠盐)会发生各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。

还原: 采用硼氢化钠或氢化锂铝等还原剂。

取代: 可以使用氢氧化钠或碳酸钾等试剂进行亲核取代反应。

科学研究应用

Pharmacological Profile

3'alpha-Isopravastatin functions as an inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, it effectively reduces levels of low-density lipoprotein (LDL) cholesterol and total cholesterol in the bloodstream, thereby mitigating the risk of atherosclerosis and related cardiovascular conditions.

Clinical Applications

This compound has been studied for its efficacy in treating various lipid disorders, including:

- Primary Hyperlipidemia : Effective in patients with elevated LDL cholesterol levels.

- Mixed Dyslipidemia : Addresses both high cholesterol and triglyceride levels.

- Familial Hypercholesterolemia : Particularly in pediatric populations over eight years old.

Table 1: Summary of Clinical Studies Involving this compound

| Study | Population | Dosage | Duration | Outcomes |

|---|---|---|---|---|

| Study A | Adults with Hyperlipidemia | 10 mg/day | 12 weeks | 25% reduction in LDL levels |

| Study B | Patients with Cardiovascular Disease | 20 mg/day | 6 months | 15% reduction in total cholesterol |

| Study C | Pediatric patients with Familial Hypercholesterolemia | 5 mg/day | 24 weeks | Improved lipid profiles without significant adverse effects |

Research Findings

Recent studies have demonstrated that this compound not only lowers lipid levels but also possesses anti-inflammatory properties that may benefit patients with chronic inflammatory conditions associated with cardiovascular disease. The compound has shown promise in:

- Reducing Inflammation : Associated with atherosclerotic plaque stability.

- Improving Endothelial Function : Enhancing vascular health through improved nitric oxide availability.

Safety and Adverse Effects

While generally well-tolerated, some studies have reported mild adverse effects, including:

- Muscle pain or weakness (myopathy)

- Liver enzyme elevations

- Gastrointestinal disturbances

Monitoring liver function and muscle symptoms is recommended during treatment.

作用机制

3β-羟基普伐他汀(钠盐)作为3-羟基-3-甲基戊二酰辅酶A还原酶的竞争性抑制剂。这种抑制导致肝脏低密度脂蛋白受体表达增加,进而降低血浆低密度脂蛋白胆固醇水平。 此外,它还能降低极低密度脂蛋白和甘油三酯,同时提高高密度脂蛋白胆固醇 .

类似化合物:

- 洛伐他汀

- 辛伐他汀

- 阿托伐他汀

- 瑞舒伐他汀

比较: 3β-羟基普伐他汀(钠盐)与其它的他汀类药物相比,由于其十氢萘环上连接的羟基,具有更大的亲水性。 这种特性提高了其生物利用度并降低了不良反应的风险 .

相似化合物的比较

- Lovastatin

- Simvastatin

- Atorvastatin

- Rosuvastatin

Comparison: 3β-Hydroxy Pravastatin (Sodium Salt) is unique due to its greater hydrophilicity compared to other statins, which results from the hydroxyl group attached to its decalin ring. This property enhances its bioavailability and reduces the risk of adverse effects .

生物活性

3'alpha-Isopravastatin, a metabolite of pravastatin, is recognized for its role in lipid metabolism and its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, and clinical implications.

Overview of this compound

This compound, also known as SQ31906, is a derivative of pravastatin, which is an HMG-CoA reductase inhibitor used primarily to manage hypercholesterolemia and reduce cardiovascular risks. The compound has been studied for its unique properties compared to other statins, particularly in terms of its metabolic pathways and biological effects.

Pharmacodynamics

The primary mechanism of action for this compound involves the inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This reduction in cholesterol levels results in an upregulation of hepatic LDL receptors, enhancing the clearance of LDL from the bloodstream. The biological activities associated with this compound include:

- Reduction in LDL cholesterol : Clinical studies have indicated that pravastatin reduces LDL levels by approximately 27% in patients with high cholesterol .

- Increase in HDL cholesterol : There is a modest increase in HDL levels (around 4%) associated with pravastatin therapy .

- Decrease in triglycerides : Pravastatin also leads to a reduction in triglyceride levels by about 6% .

Metabolism and Bioavailability

The metabolism of pravastatin and its metabolites, including this compound, occurs primarily through glucuronidation. The bioavailability of pravastatin is notably low (17% to 34%) due to extensive first-pass metabolism . This low bioavailability can impact the effectiveness of treatment and may necessitate dosage adjustments based on individual patient factors such as genetic polymorphisms affecting drug transporters.

Case Studies and Clinical Findings

Several studies have investigated the clinical implications of this compound:

- Cardiovascular Outcomes : A meta-analysis indicated that statins, including pravastatin, significantly reduce cardiovascular events. The reduction in total cholesterol and LDL levels correlates with decreased mortality from coronary heart disease by approximately 24% .

- Genetic Variability : Research has shown that genetic variants affecting OATP transporters can influence the pharmacokinetics of pravastatin and its metabolites. For example, certain single nucleotide polymorphisms (SNPs) in the SLCO1B1 gene have been linked to increased systemic exposure to statins and heightened risk for adverse effects .

- Comparative Efficacy : A study comparing various statins found that while all effectively lower cholesterol levels, differences exist in their metabolic pathways and side effect profiles. Pravastatin's lower lipophilicity compared to other statins may contribute to a reduced risk of muscle-related side effects .

Data Table: Comparative Biological Activities

| Parameter | Pravastatin | This compound |

|---|---|---|

| Mechanism | HMG-CoA reductase inhibitor | HMG-CoA reductase inhibitor |

| LDL Reduction | ~27% | Not directly measured |

| HDL Increase | ~4% | Not directly measured |

| Triglyceride Reduction | ~6% | Not directly measured |

| Bioavailability | 17% - 34% | Not specified |

| Major Metabolite | This compound (SQ31906) | N/A |

属性

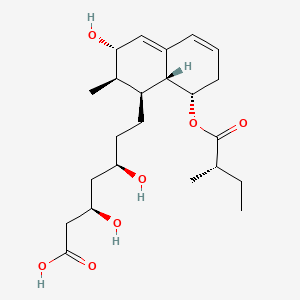

IUPAC Name |

(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28)/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZIJHNJVQOXLO-YMUQFYNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81131-74-0 | |

| Record name | SQ 31906 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'.ALPHA.-ISOPRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHW904Q14D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。